Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
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Overview
Description
Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound with the molecular formula C20H22N4O. This compound is notable for its unique structure, which includes a benzonitrile group, a piperidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multiple steps. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be catalyzed by acids and often involves the use of solvents like DMF (dimethylformamide) and phase transfer catalysts such as tetrabutylammonium bromide .
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives often employs green chemistry principles. For instance, the use of ionic liquids as co-solvents, catalysts, and phase separation agents can simplify the process and reduce environmental impact . This method allows for high yields and easy recovery of the ionic liquid, making it a sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Acid catalysts for dehydration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced coatings, dyes, and pesticides.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the piperidine and pyrimidine rings.
4-(1-Cyclobutyl piperidin-4-yloxy)benzonitrile: A structurally related compound with similar functional groups.
Uniqueness
Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a benzonitrile group, a piperidine ring, and a pyrimidine ring. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
832734-60-8 |
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Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[2-(1-cyclobutylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C20H22N4O/c21-12-15-4-6-16(7-5-15)17-13-22-20(23-14-17)25-19-8-10-24(11-9-19)18-2-1-3-18/h4-7,13-14,18-19H,1-3,8-11H2 |
InChI Key |
KYZXRMHLWVJKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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